Ethyl 1-benzhydrylazetidine-3-carboxylate
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Overview
Description
Ethyl 1-benzhydrylazetidine-3-carboxylate is a chemical compound with the CAS Number: 887591-82-4 . It has a molecular weight of 295.38 . The IUPAC name for this compound is ethyl 1-benzhydryl-3-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H21NO2/c1-2-22-19(21)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 1-benzhydrylazetidine-3-carboxylate has been explored in the synthesis of various complex molecules and as an intermediate in organic reactions. For example, it's used in the synthesis of tripodal pseudopeptides, which form coordination polymers with zinc salts, demonstrating potential in modeling enzymatic functions like those of carbonic anhydrase (Gelinsky, Vogler, & Vahrenkamp, 2002).
- Another application involves its use in a novel enzymatic route for kinetic resolution, showcasing its role in producing enantiomerically pure compounds, which is crucial in drug synthesis (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
- Research also details a streamlined process for the synthesis of 3-amino-1-benzhydrylazetidine, further illustrating the chemical versatility and applicability of this compound in synthesizing amines, which are pivotal in medicinal chemistry (Li, Witt, Brandt, & Whritenour, 2006).
Medicinal Chemistry Applications
- In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activities. For instance, novel ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and related compounds have been studied for their in vitro antitumor activity, demonstrating specificity towards certain cancer cells (Klimova, García, Klimova, Apan, López, Flores‐Álamo, & Martínez García, 2012).
- Another study focused on the synthesis and biological evaluation of compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for their apoptosis-inducing potential in breast cancer, which emphasizes the significance of this compound derivatives in developing new therapeutic agents (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Material Science Applications
- This compound derivatives have also been investigated for their potential applications in material sciences, such as in the design and fabrication of organic photodiodes. This application demonstrates the compound's relevance beyond traditional organic synthesis and medicinal chemistry, showcasing its versatility in materials science (Elkanzi, Farag, Roushdy, & Mansour, 2020).
Safety and Hazards
properties
IUPAC Name |
ethyl 1-benzhydrylazetidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-22-19(21)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXVAZZGSMOSNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391219 |
Source
|
Record name | Ethyl 1-benzhydrylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887591-82-4 |
Source
|
Record name | Ethyl 1-benzhydrylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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